
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide” is a chemical compound that has been studied in the context of its use as a herbicide . It is one of the model herbicides used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), a type of nanocarrier-based formulation .
Synthesis Analysis
The synthesis of this compound involves a modified co-precipitation method without heating, aging, organic solvents, and inert gas . This method has been used to fabricate herbicide@HTlcs with high entrapment efficiencies (71.7%–86.7%) .Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : The synthesis of derivatives like 4,4′-dimethoxydiphenylcyanamide, a nitrogen analogue of methoxychlor, has been achieved through various chemical treatments, exhibiting limited toxic effects on mosquito larvae (Robinson, 1954).
- Crystal Structure and Herbicidal Activity : Analysis of the crystal structure of certain derivatives like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has demonstrated effective herbicidal activity (Liu et al., 2008).
Biochemical and Pharmacological Properties
- Antioxidant and Anticancer Activity : Novel derivatives like 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, surpassing even ascorbic acid in some cases, and demonstrated anticancer effects against specific human cancer cell lines (Tumosienė et al., 2020).
- Nematicidal Activity : Compounds like 3-(4-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one have shown maximum mortality against nematodes, indicating potential applications in controlling parasitic nematodes in agriculture (Kumari et al., 2014).
Molecular Analysis and Applications
- Molecular Docking and Antimicrobial Activity : Detailed molecular analysis and docking studies have been performed on derivatives, revealing antifungal and antibacterial effects, thereby suggesting their potential in antimicrobial applications (Viji et al., 2020).
- Molecular Synthesis for Bioactive Molecules : Novel synthetic approaches have been explored for creating bioactive molecules, highlighting the versatility of the compound in synthesizing various biologically active derivatives (Moskvina et al., 2015).
Environmental Impact Studies
- Herbicide Toxicity and Environmental Impact : Studies on related compounds like 2,4-D have provided insights into their impact on natural environments, offering a context for understanding the environmental implications of similar compounds (Zuanazzi et al., 2020).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-8-3-11(17)9-14(15)18)16(20)19-12-4-6-13(21-2)7-5-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNWOHZKDJRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)propanamide | |
CAS RN |
284488-00-2 |
Source


|
| Record name | 2-(2,4-DICHLOROPHENOXY)-N-(4-METHOXYPHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)

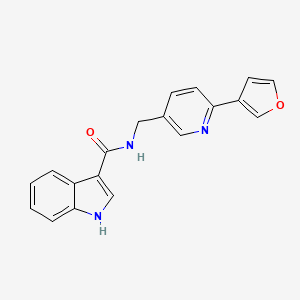
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)
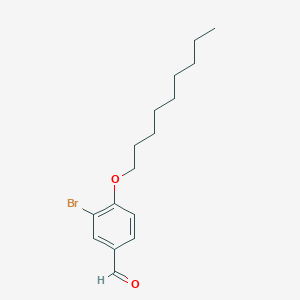
![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)
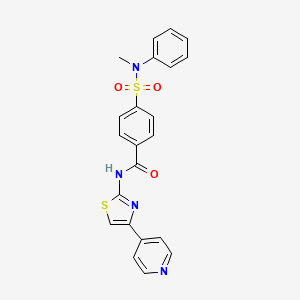
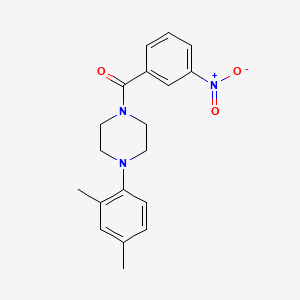
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)
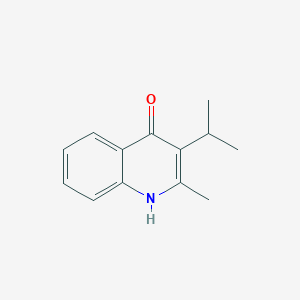
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)